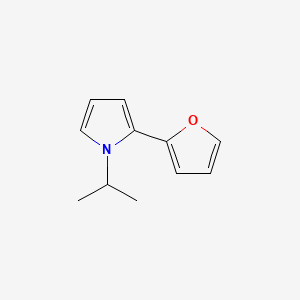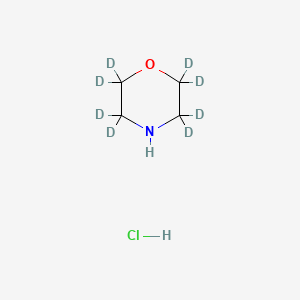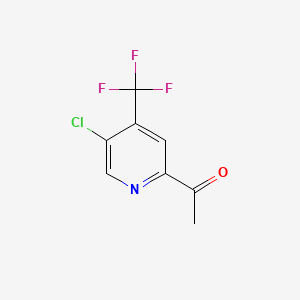
セフィキシム EP 不純物 A(技術グレード)(ジアステレオ異性体の混合物)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cefixime EP Impurity A (Technical Grade) (Mixture of Diastereomers) is a chemical compound used primarily as a reference standard in the pharmaceutical industry. It is an impurity associated with Cefixime, a third-generation cephalosporin antibiotic. The compound is characterized by its molecular formula C16H17N5O8S2 and a molecular weight of 471.46 . It is used in various analytical and quality control applications to ensure the purity and efficacy of Cefixime.
科学的研究の応用
Cefixime EP Impurity A is used extensively in scientific research, particularly in:
Analytical Chemistry: It serves as a reference standard for the development and validation of analytical methods.
Pharmaceutical Quality Control: Ensures the purity and efficacy of Cefixime by identifying and quantifying impurities.
Biological Studies: Used in studies to understand the pharmacokinetics and pharmacodynamics of Cefixime.
Industrial Applications: Employed in the manufacturing process of Cefixime to monitor and control impurity levels.
作用機序
Target of Action
Cefixime EP Impurity A is a mixture of two or more stereoisomers of Cefixime . Cefixime is a third-generation cephalosporin antibiotic . The primary targets of Cefixime are the bacterial cell wall synthesis proteins. By binding to these proteins, Cefixime inhibits the synthesis of the bacterial cell wall, leading to the death of the bacteria .
Mode of Action
Cefixime, and by extension its impurities, work by inhibiting the cross-linking of peptidoglycan, a major component of the bacterial cell wall. This is achieved by binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall. By inhibiting this cross-linking, the antibiotics weaken the cell wall, leading to bacterial cell lysis and death .
Biochemical Pathways
The action of Cefixime primarily affects the bacterial cell wall synthesis pathway. The inhibition of PBPs prevents the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis. Bacteria eventually lyse due to ongoing activity of cell wall autolytic enzymes while cell wall assembly is arrested .
Pharmacokinetics
The pharmacokinetics of Cefixime impurities would be expected to be similar to that of Cefixime itself. Cefixime is known to be well absorbed from the gastrointestinal tract, widely distributed in body tissues, minimally metabolized, and primarily excreted in the urine .
Result of Action
The result of the action of Cefixime and its impurities is the death of the bacteria. By inhibiting cell wall synthesis, these compounds cause the bacteria to become structurally compromised, leading to cell lysis and death .
Action Environment
The action of Cefixime and its impurities can be influenced by various environmental factors. For instance, the presence of other antibiotics can have a synergistic or antagonistic effect. Additionally, the pH and ion concentration of the local environment can impact the stability and efficacy of the antibiotic .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cefixime EP Impurity A involves multiple steps, including the formation of the core cephalosporin structure and subsequent modifications to introduce the impurity. The synthetic route typically involves:
Formation of the β-lactam ring: This is achieved through cyclization reactions involving appropriate precursors.
Introduction of the thiazole ring: This step involves the incorporation of a thiazole moiety, which is a key structural component.
Diastereomer formation:
The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of Cefixime EP Impurity A follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with stringent quality control measures in place. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the consistency and quality of the produced impurity.
化学反応の分析
Types of Reactions
Cefixime EP Impurity A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
類似化合物との比較
Similar Compounds
Cefixime EP Impurity B: Another impurity associated with Cefixime, differing in its chemical structure.
Cefixime EP Impurity C: Similar in function but with distinct structural differences.
Cefixime EP Impurity D: Another related compound used in analytical and quality control applications.
Uniqueness
Cefixime EP Impurity A is unique due to its specific structural features and the presence of diastereomers. These characteristics make it an essential reference standard for ensuring the quality and purity of Cefixime in pharmaceutical formulations.
特性
CAS番号 |
1614255-90-1 |
|---|---|
分子式 |
C16H17N5O8S2 |
分子量 |
471.459 |
IUPAC名 |
2-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-2-[(2R)-5-methyl-7-oxo-1,2,4,5-tetrahydrofuro[3,4-d][1,3]thiazin-2-yl]acetic acid |
InChI |
InChI=1S/C16H17N5O8S2/c1-5-6-3-30-13(20-9(6)15(27)29-5)11(14(25)26)19-12(24)10(21-28-2-8(22)23)7-4-31-16(17)18-7/h4-5,11,13,20H,2-3H2,1H3,(H2,17,18)(H,19,24)(H,22,23)(H,25,26)/b21-10-/t5?,11?,13-/m1/s1 |
InChIキー |
AASJUVXHJFSORA-FNOWFJSISA-N |
SMILES |
CC1C2=C(C(=O)O1)NC(SC2)C(C(=O)O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N |
同義語 |
2-((Z)-2-(2-Aminothiazol-4-yl)-2-((carboxymethoxy)imino)acetamido)-2-((2R)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl)acetic Acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


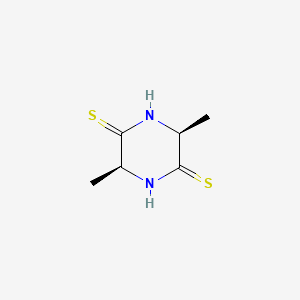
![6-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL](/img/structure/B569977.png)
![7-Bromo-3-methylimidazo[1,5-a]pyridine](/img/structure/B569981.png)
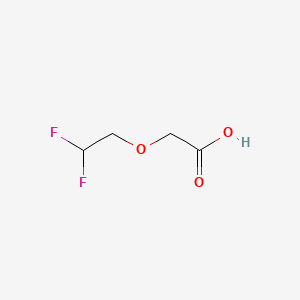
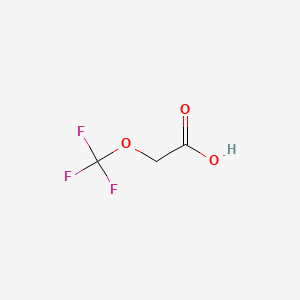
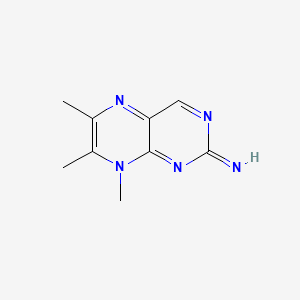
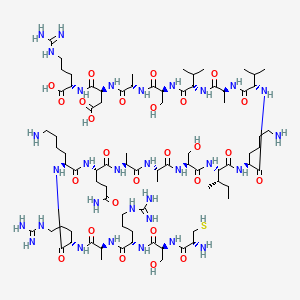
![2-(hydroxymethyl)-6-(9H-pyrido[3,4-b]indol-1-ylmethoxy)oxane-3,4,5-triol](/img/structure/B569989.png)
